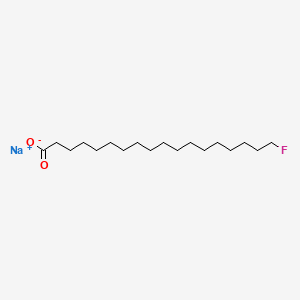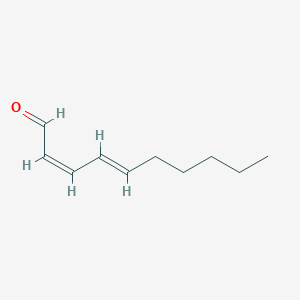
(2Z,4E)-2,4-Decadienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,4E)-2,4-Decadienal is an organic compound with the molecular formula C10H16O. It is a type of aldehyde characterized by the presence of two conjugated double bonds in the 2 and 4 positions of the carbon chain. This compound is known for its strong, pleasant odor, often described as fatty, citrusy, or green. It is commonly found in various natural sources, including citrus fruits, and is used in the flavor and fragrance industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-2,4-Decadienal can be achieved through several methods. One common approach involves the stereoselective addition of organometallic reagents to pyrylium salts, followed by electrocyclic ring-opening of the intermediate 2H-pyran . This method typically yields the desired (2Z,4E)-dienal with high stereochemical purity.
Industrial Production Methods
Industrial production of this compound often involves the use of transition metal-catalyzed reactions. For example, the Claisen rearrangement of ester enolates followed by the Peterson reaction can be employed to produce this compound . These methods are favored for their efficiency and scalability.
化学反应分析
Types of Reactions
(2Z,4E)-2,4-Decadienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to the aldehyde group.
Major Products Formed
Oxidation: Decadienoic acid.
Reduction: Decadienol.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
(2Z,4E)-2,4-Decadienal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in plant defense mechanisms and as a signaling molecule.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant odor.
作用机制
The mechanism of action of (2Z,4E)-2,4-Decadienal involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell surface receptors and intracellular signaling molecules, leading to various physiological effects . For example, it has been shown to interact with voltage-gated sodium channels, affecting neuronal activity .
相似化合物的比较
Similar Compounds
(2Z,4E)-2,4-Hexadienal: Another conjugated dienal with similar chemical properties.
(2E,4E)-2,4-Decadienal: An isomer with different stereochemistry.
(2Z,4E)-2,4-Dodecadienal: A longer-chain analog with similar reactivity.
Uniqueness
(2Z,4E)-2,4-Decadienal is unique due to its specific stereochemistry, which imparts distinct chemical and sensory properties. Its conjugated double bonds make it highly reactive and useful in various synthetic applications. Additionally, its pleasant odor makes it valuable in the flavor and fragrance industry.
属性
CAS 编号 |
5910-88-3 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
(2Z,4E)-deca-2,4-dienal |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8- |
InChI 键 |
JZQKTMZYLHNFPL-MUIOLIGRSA-N |
手性 SMILES |
CCCCC/C=C/C=C\C=O |
规范 SMILES |
CCCCCC=CC=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


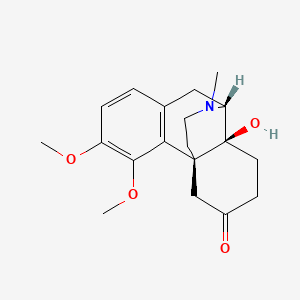
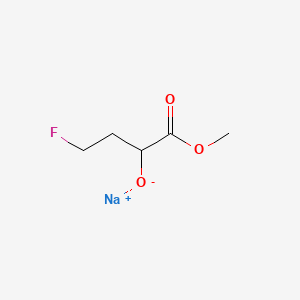
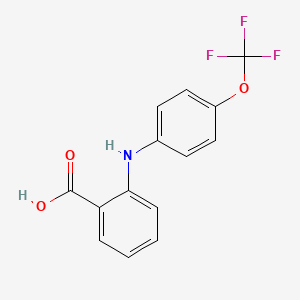
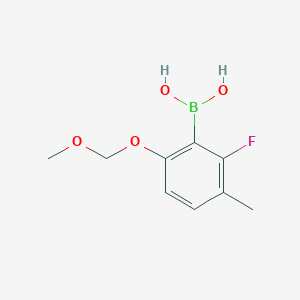
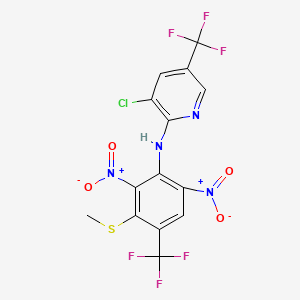

![methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B13414572.png)
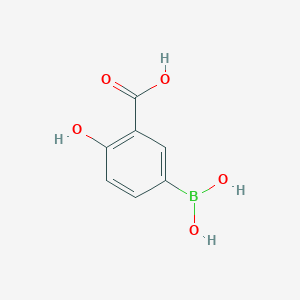
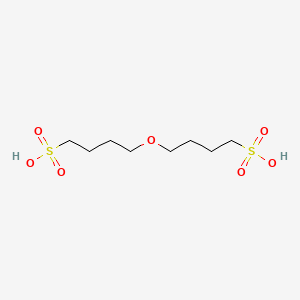
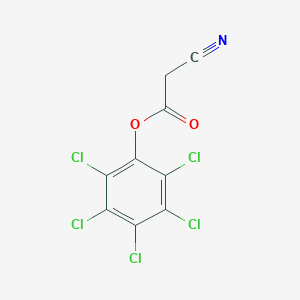
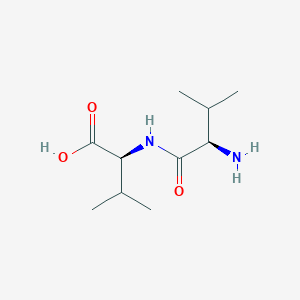
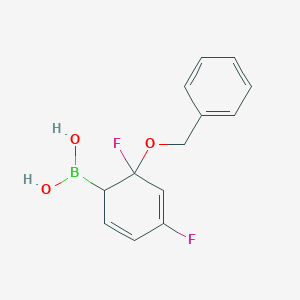
![dipotassium;(2S,3S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414597.png)
